Cas no 1637749-70-2 (6-Benzyloxy-2-fluoropyridine-3-boronic acid)

6-Benzyloxy-2-fluoropyridine-3-boronic acid structure
1637749-70-2 structure
商品名:6-Benzyloxy-2-fluoropyridine-3-boronic acid
CAS番号:1637749-70-2
MF:C12H11BFNO3
メガワット:247.030046701431
MDL:MFCD18434415
CID:4610077

6-Benzyloxy-2-fluoropyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

    • 6-Benzyloxy-2-fluoropyridine-3-boronic acid
    • MDL: MFCD18434415
    • インチ: 1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
    • InChIKey: HQXLQBSXSPWPRR-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC=C(OCC2=CC=CC=C2)N=C1F)(O)O

6-Benzyloxy-2-fluoropyridine-3-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B287943-1g
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2
1g
$ 374.00 2023-04-18
Chemenu
CM210852-1g
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2 96%
1g
$167 2021-06-16
abcr
AB309415-1g
6-Benzyloxy-2-fluoropyridine-3-boronic acid, 96%; .
1637749-70-2 96%
1g
€424.50 2025-03-19
Ambeed
A468629-1g
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2 96%
1g
$172.0 2024-04-23
abcr
AB309415-5 g
6-Benzyloxy-2-fluoropyridine-3-boronic acid, 96%; .
1637749-70-2 96%
5g
€1189.50 2023-04-26
TRC
B287943-100mg
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2
100mg
$ 87.00 2023-04-18
Chemenu
CM210852-1g
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2 96%
1g
$167 2022-09-02
Chemenu
CM210852-5g
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2 96%
5g
$559 2022-09-02
1PlusChem
1P00HZCU-100mg
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2 96%
100mg
$38.00 2025-02-28
1PlusChem
1P00HZCU-5g
6-Benzyloxy-2-fluoropyridine-3-boronic acid
1637749-70-2 96%
5g
$785.00 2025-02-28

6-Benzyloxy-2-fluoropyridine-3-boronic acid 関連文献

6-Benzyloxy-2-fluoropyridine-3-boronic acidに関する追加情報

Introduction to 6-Benzyloxy-2-fluoropyridine-3-boronic acid (CAS No. 1637749-70-2)

6-Benzyloxy-2-fluoropyridine-3-boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1637749-70-2, features a pyridine core substituted with a benzyloxy group at the 6-position and a boronic acid moiety at the 3-position. The presence of both a fluorine atom and a boronic acid group makes it a valuable intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are widely employed in the synthesis of complex organic molecules.

The< strong>benzyloxy group not only enhances the stability of the boronic acid moiety but also provides a convenient handle for further functionalization. This characteristic is particularly useful in medicinal chemistry, where such intermediates are often used to construct biaryl structures, which are prevalent in many biologically active compounds. The< strong>fluoropyridine scaffold, on the other hand, introduces unique electronic properties that can influence the reactivity and selectivity of subsequent transformations. The fluorine atom, being electronegative, can modulate the electronic environment around the pyridine ring, making it an attractive feature for designing molecules with specific pharmacological properties.

In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles due to their enhanced metabolic stability and improved binding affinity to biological targets. 6-Benzyloxy-2-fluoropyridine-3-boronic acid fits well within this trend, as it serves as a building block for synthesizing fluorinated pyridines that exhibit promising biological activities. For instance, studies have shown that fluorinated pyridines can act as potent inhibitors of various enzymes and receptors, making them attractive candidates for drug development. The< strong>borylated version of this compound is particularly valuable because it allows for efficient introduction of aryl groups via cross-coupling reactions, which is a cornerstone of modern synthetic organic chemistry.

The pharmaceutical industry has increasingly relied on boronic acids as key components in drug discovery and development. Boronic acids are known for their ability to participate in reversible covalent interactions with biological molecules, which has led to their use in therapeutic agents targeting enzymes such as proteases and kinases. The< strong>Suzuki-Miyaura coupling, facilitated by compounds like 6-Benzyloxy-2-fluoropyridine-3-boronic acid, enables the formation of carbon-carbon bonds between boronic acids and aryl halides or pseudohalides. This reaction is highly regioselective and tolerant of a wide range of functional groups, making it an indispensable tool for constructing complex molecular architectures.

Recent advances in synthetic methodologies have further highlighted the importance of< strong>6-Benzyloxy-2-fluoropyridine-3-boronic acid. For example, recent publications have demonstrated its utility in the synthesis of novel antiviral agents where fluorinated pyridines play a critical role in enhancing drug efficacy and reducing resistance. Additionally, researchers have explored its use in materials science, particularly in the development of organic semiconductors and luminescent materials. The ability to precisely control the structure and properties of these materials through well-designed molecular building blocks like 6-Benzyloxy-2-fluoropyridine-3-boronic acid underscores its significance beyond traditional pharmaceutical applications.

The chemical synthesis of 6-Benzyloxy-2-fluoropyridine-3-boronic acid involves multi-step processes that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the preparation of 2-fluoro-pyridine derivatives followed by introduction of the benzyloxy group. Subsequently, borylation is performed to install the boronic acid functionality. Recent improvements in borylation techniques have enabled more efficient and scalable production methods, which has helped to increase access to this valuable intermediate for research and industrial applications.

The versatility of 6-Benzyloxy-2-fluoropyridine-3-boronic acid extends beyond its use as a cross-coupling partner. It has also been employed in other transformations such as Sonogashira couplings and Heck reactions, demonstrating its broad utility in synthetic chemistry. Moreover, its stability under various reaction conditions makes it a preferred choice for long synthetic sequences where multiple functional group transformations are required.

In conclusion,6-Benzyloxy-2-fluoropyridine-3-boronic acid (CAS No. 1637749-70-2) is a multifaceted compound with significant potential in both pharmaceutical and materials chemistry. Its unique structural features make it an invaluable tool for constructing complex molecules with tailored properties. As research continues to uncover new applications for fluorinated heterocycles and boron-containing compounds,6-Benzyloxy-2-fluoropyridine-3-boronic acid is poised to remain at the forefront of chemical innovation.

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はかる:1g
価格 ($):155.0